

In Vitro Characterization of GSK2110183 Analog 1 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *GSK2110183 analog 1
hydrochloride*

Cat. No.: *B605217*

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Disclaimer: Publicly available information specifically identifying "**GSK2110183 analog 1 hydrochloride**" is limited. This technical guide provides a detailed in vitro characterization of a closely related and well-documented analog, GSK2141795 (Uprosertib), which shares a similar mechanism of action and was co-developed with GSK2110183 (Afuresertib). The data presented herein for GSK2141795 serves as a representative profile for a potent pan-Akt inhibitor of this class.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical in vitro evaluation of this class of Akt inhibitors.

Introduction

GSK2110183 (Afuresertib) and its analogs are potent, orally bioavailable, ATP-competitive inhibitors of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers.[1][3] By targeting all three isoforms of Akt (Akt1, Akt2, and Akt3), these compounds represent a promising therapeutic strategy for a range of malignancies.[1][4] This document outlines the in vitro pharmacological profile of GSK2141795, a close analog of GSK2110183.

Biochemical Activity

The primary mechanism of action of GSK2141795 is the direct inhibition of the kinase activity of all three Akt isoforms.

Table 1: Biochemical Potency against Akt Isoforms

Target	Ki* (nM)
Akt1	0.066
Akt2	1.4
Akt3	1.5

*Ki denotes the inhibition constant, a measure of the compound's potency. Lower values indicate higher potency.[\[1\]](#)

Cellular Activity

GSK2141795 demonstrates potent inhibition of the Akt signaling pathway within cancer cells, leading to cell cycle arrest and induction of apoptosis.

Table 2: Cellular Proliferation Inhibition in Cancer Cell Lines

Cell Line	Cancer Type	Pathway Activation	EC50 (μM)
Hematological Malignancies (various)	Leukemia, Lymphoma, Myeloma	PI3K/Akt pathway activation	Sensitive (EC50 < 1 μM in 65% of lines)
Solid Tumors (various)	Breast, Ovarian, etc.	PI3K/Akt pathway activation	Sensitive (EC50 < 1 μM in 21% of lines)

*EC50 represents the concentration of the compound that inhibits 50% of the cellular response, in this case, cell growth.[\[5\]](#)

Downstream Signaling Inhibition

Treatment of cancer cell lines with this class of inhibitors leads to a concentration-dependent decrease in the phosphorylation of multiple Akt substrates, including GSK3β, PRAS40, and

FOXO proteins.[5][6] This confirms the on-target activity of the compound within a cellular context.

Experimental Protocols

Kinase Inhibition Assay (Filter Binding Assay)

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of purified Akt isoforms.

Methodology:

- **Enzyme and Inhibitor Pre-incubation:** Purified recombinant Akt1, Akt2, or Akt3 enzyme (at low nanomolar concentrations) is incubated with a serial dilution of the test compound for 60 minutes.[1]
- **Reaction Initiation:** The kinase reaction is initiated by the addition of a peptide substrate (e.g., GSK α peptide) and [γ -³³P] ATP.[1]
- **Reaction Termination and Capture:** After a 2-hour incubation, the reaction is stopped, and the radiolabeled, phosphorylated peptide product is captured on a phosphocellulose filter plate. [5]
- **Detection:** The amount of incorporated radioactivity is quantified using a scintillation counter.
- **Data Analysis:** The concentration of the compound that results in 50% inhibition of kinase activity (IC₅₀) is determined. The true potency (K_i) is then calculated from this value.[5]

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of the compound on the growth and viability of cancer cell lines.

Methodology:

- **Cell Seeding:** Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a range of concentrations of the test compound (typically from 0 to 30 μ M) for 72 hours.[5]

- **Lysis and Luminescence Measurement:** The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
- **Data Analysis:** The luminescent signal is read using a microplate reader. The EC₅₀ value is calculated by fitting the data to a dose-response curve.^[5]

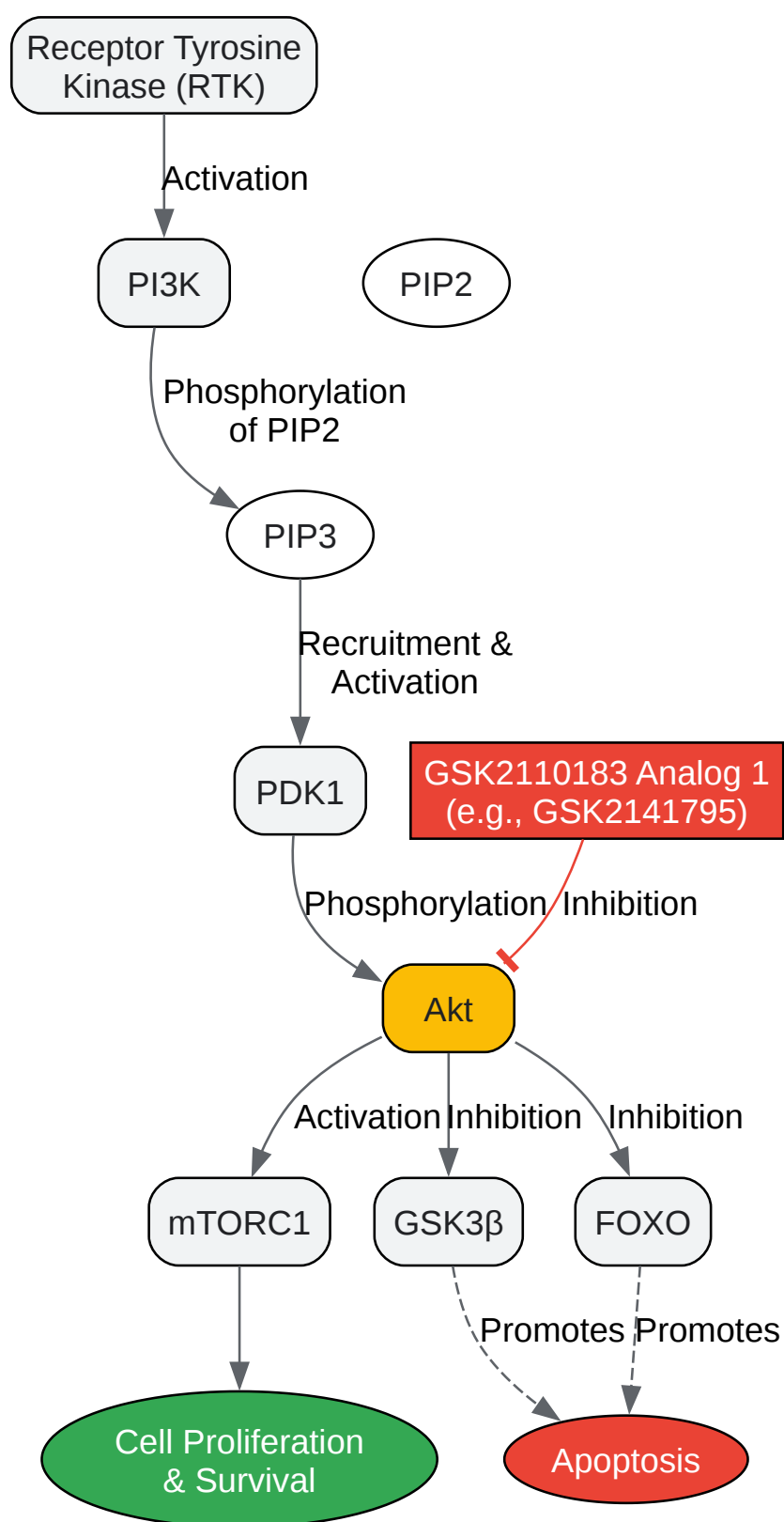
Western Blotting for Phospho-protein Analysis

This technique is used to assess the inhibition of downstream signaling from Akt in treated cells.

Methodology:

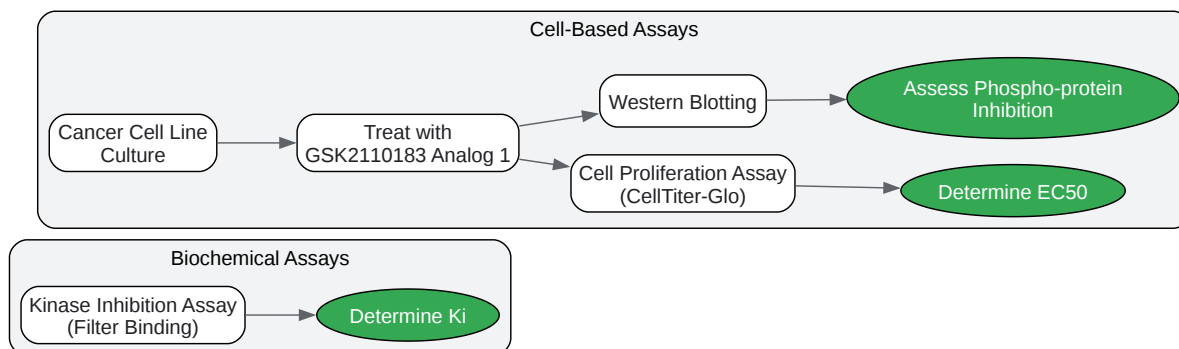
- **Cell Treatment and Lysis:** Cancer cells are treated with the test compound for a specified time. Following treatment, cells are lysed to extract total protein.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE and Protein Transfer:** Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt substrates (e.g., phospho-GSK3β, phospho-PRAS40) and total protein levels as a loading control.
- **Detection:** The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.



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Caption: In Vitro Characterization Experimental Workflow.

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